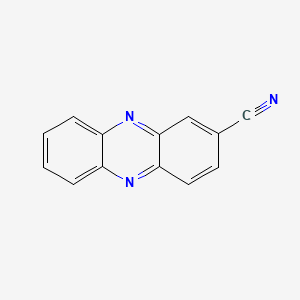
zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is a coordination compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide typically involves the reaction of zinc acetate dihydrate (Zn(OAc)2·2H2O) with 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin (H2TPyP) in a solvent such as dimethylformamide (DMF). The reaction is often assisted by surfactants like cetyltrimethylammonium bromide (CTAB) to form well-defined microstructures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the surfactant-assisted synthetic route is a promising method for constructing highly organized three-dimensional organic microstructures of 5,10,15,20-tetrapyridin-4-yl-2H-porphyrin derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide undergoes various chemical reactions, including coordination, oxidation, and substitution reactions. The compound can form coordination polymers through Zn-N axial coordination of the pyridyl ligands .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include zinc acetate, pyridine derivatives, and surfactants like CTAB. Reaction conditions often involve solvents such as DMF and chloroform, with temperature control being crucial for obtaining desired microstructures .
Major Products
The major products formed from these reactions include three-dimensional coordination polymer particles (CPPs) with different shapes and luminescent properties. These CPPs show stronger luminescence intensity compared to individual porphyrin molecules .
Wissenschaftliche Forschungsanwendungen
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide involves its ability to form coordination polymers through Zn-N axial coordination. This coordination leads to the formation of highly organized three-dimensional structures with enhanced luminescent properties. The compound’s interaction with biological molecules, such as DNA, also plays a role in its effectiveness as a photosensitizer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetra(4-pyridyl)-21H,23H-porphine: Similar in structure but lacks the zinc coordination, making it less effective in forming three-dimensional structures.
Protoporphyrin IX zinc (II): Another zinc-coordinated porphyrin with applications in photodynamic therapy.
5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt (II): A cobalt-coordinated porphyrin used in similar applications but with different coordination properties.
Uniqueness
Zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide is unique due to its ability to form highly organized three-dimensional coordination polymer particles with enhanced luminescent properties. This makes it particularly useful in applications requiring high surface area and luminescence, such as gas adsorption and sensor technologies .
Eigenschaften
Molekularformel |
C40H24N8Zn |
|---|---|
Molekulargewicht |
682.1 g/mol |
IUPAC-Name |
zinc;5,10,15,20-tetrapyridin-4-yl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C40H24N8.Zn/c1-2-30-38(26-11-19-42-20-12-26)32-5-6-34(47-32)40(28-15-23-44-24-16-28)36-8-7-35(48-36)39(27-13-21-43-22-14-27)33-4-3-31(46-33)37(29(1)45-30)25-9-17-41-18-10-25;/h1-24H;/q-2;+2 |
InChI-Schlüssel |
PZGANULLXCGPFZ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=NC=C6)C=C5)C7=CC=NC=C7)C8=CC=NC=C8)C9=CC=NC=C9.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


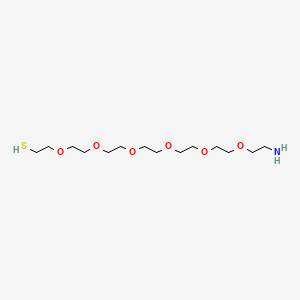
![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)
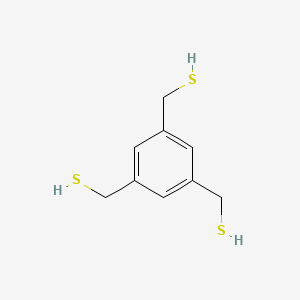
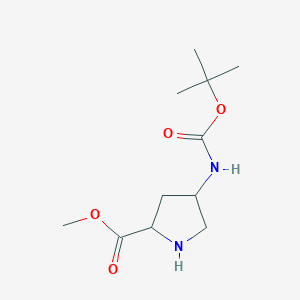

![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)
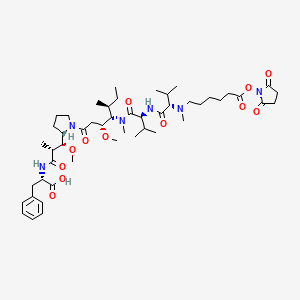
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
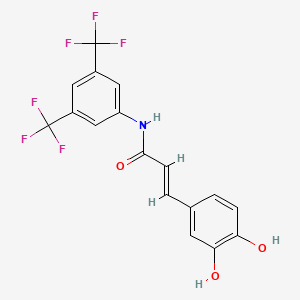
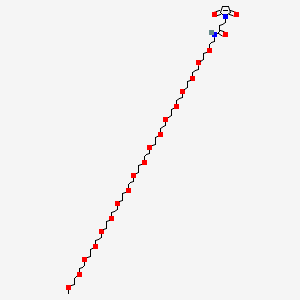

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
